Cas no 838867-21-3 (N'-(4-chlorophenyl)methyl-N-(3,4-dimethoxyphenyl)ethanediamide)

N'-(4-chlorophenyl)methyl-N-(3,4-dimethoxyphenyl)ethanediamide is a diamide derivative featuring a 4-chlorobenzyl and a 3,4-dimethoxyphenyl moiety. This compound exhibits potential as an intermediate in organic synthesis, particularly in the development of pharmacologically active molecules. Its structural features, including the chlorophenyl and dimethoxyphenyl groups, may contribute to enhanced binding affinity in target interactions. The presence of the diamide linkage offers stability and versatility for further functionalization. This compound is suited for research applications in medicinal chemistry, where its scaffold could be explored for bioactive properties. High-purity synthesis ensures reproducibility in experimental settings. Proper handling and storage under inert conditions are recommended to maintain integrity.
N'-(4-chlorophenyl)methyl-N-(3,4-dimethoxyphenyl)ethanediamide structure
838867-21-3 structure
Product name:N'-(4-chlorophenyl)methyl-N-(3,4-dimethoxyphenyl)ethanediamide
CAS No:838867-21-3
MF:C17H17N2O4Cl
MW:348.781
CID:3100988
PubChem ID:2985471

N'-(4-chlorophenyl)methyl-N-(3,4-dimethoxyphenyl)ethanediamide Chemical and Physical Properties

Names and Identifiers

    • N-(4-chlorobenzyl)-N'-(3,4-dimethoxyphenyl)ethanediamide
    • AKOS003377738
    • N-[(4-chlorophenyl)methyl]-N'-(3,4-dimethoxyphenyl)oxamide
    • N'-[(4-CHLOROPHENYL)METHYL]-N-(3,4-DIMETHOXYPHENYL)ETHANEDIAMIDE
    • N~1~-(4-CHLOROBENZYL)-N~2~-(3,4-DIMETHOXYPHENYL)ETHANEDIAMIDE
    • 838867-21-3
    • STK496774
    • VU0499541-1
    • N1-(4-chlorobenzyl)-N2-(3,4-dimethoxyphenyl)oxalamide
    • F2795-0700
    • N'-(4-chlorophenyl)methyl-N-(3,4-dimethoxyphenyl)ethanediamide
    • Inchi: InChI=1S/C17H17ClN2O4/c1-23-14-8-7-13(9-15(14)24-2)20-17(22)16(21)19-10-11-3-5-12(18)6-4-11/h3-9H,10H2,1-2H3,(H,19,21)(H,20,22)
    • InChI Key: ONERQUCIWKNSIE-UHFFFAOYSA-N

Computed Properties

  • Exact Mass: 348.0876847Da
  • Monoisotopic Mass: 348.0876847Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 5
  • Complexity: 427
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 76.7Ų

N'-(4-chlorophenyl)methyl-N-(3,4-dimethoxyphenyl)ethanediamide PricePrice >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2795-0700-20μmol
N'-[(4-chlorophenyl)methyl]-N-(3,4-dimethoxyphenyl)ethanediamide
838867-21-3 90%+
20μl
$79.0 2023-05-16
Life Chemicals
F2795-0700-2mg
N'-[(4-chlorophenyl)methyl]-N-(3,4-dimethoxyphenyl)ethanediamide
838867-21-3 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2795-0700-75mg
N'-[(4-chlorophenyl)methyl]-N-(3,4-dimethoxyphenyl)ethanediamide
838867-21-3 90%+
75mg
$208.0 2023-05-16
Life Chemicals
F2795-0700-100mg
N'-[(4-chlorophenyl)methyl]-N-(3,4-dimethoxyphenyl)ethanediamide
838867-21-3 90%+
100mg
$248.0 2023-05-16
Life Chemicals
F2795-0700-15mg
N'-[(4-chlorophenyl)methyl]-N-(3,4-dimethoxyphenyl)ethanediamide
838867-21-3 90%+
15mg
$89.0 2023-05-16
Life Chemicals
F2795-0700-25mg
N'-[(4-chlorophenyl)methyl]-N-(3,4-dimethoxyphenyl)ethanediamide
838867-21-3 90%+
25mg
$109.0 2023-05-16
Life Chemicals
F2795-0700-5mg
N'-[(4-chlorophenyl)methyl]-N-(3,4-dimethoxyphenyl)ethanediamide
838867-21-3 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2795-0700-5μmol
N'-[(4-chlorophenyl)methyl]-N-(3,4-dimethoxyphenyl)ethanediamide
838867-21-3 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2795-0700-30mg
N'-[(4-chlorophenyl)methyl]-N-(3,4-dimethoxyphenyl)ethanediamide
838867-21-3 90%+
30mg
$119.0 2023-05-16
Life Chemicals
F2795-0700-20mg
N'-[(4-chlorophenyl)methyl]-N-(3,4-dimethoxyphenyl)ethanediamide
838867-21-3 90%+
20mg
$99.0 2023-05-16

N'-(4-chlorophenyl)methyl-N-(3,4-dimethoxyphenyl)ethanediamide Related Literature

Additional information on N'-(4-chlorophenyl)methyl-N-(3,4-dimethoxyphenyl)ethanediamide

N'-(4-chlorophenyl)methyl-N-(3,4-dimethoxyphenyl)ethanediamide: A Comprehensive Overview

N'-(4-chlorophenyl)methyl-N-(3,4-dimethoxyphenyl)ethanediamide (CAS No. 838867-21-3) is a multifunctional compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various therapeutic applications. In this comprehensive overview, we will delve into the chemical properties, synthesis methods, biological activities, and recent advancements in the study of N'-(4-chlorophenyl)methyl-N-(3,4-dimethoxyphenyl)ethanediamide.

Chemical Structure and Properties

N'-(4-chlorophenyl)methyl-N-(3,4-dimethoxyphenyl)ethanediamide is a complex organic molecule with a molecular formula of C17H19ClN2O2. The compound features a central ethanediamide backbone flanked by a 4-chlorophenylmethyl group and a 3,4-dimethoxyphenyl group. The presence of these functional groups imparts unique chemical and physical properties to the molecule. The chloro substituent on the phenyl ring enhances the compound's lipophilicity, while the methoxy groups contribute to its electronic and steric properties.

The solubility of N'-(4-chlorophenyl)methyl-N-(3,4-dimethoxyphenyl)ethanediamide in various solvents is an important consideration for its practical applications. It is generally soluble in polar organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and methanol. However, its solubility in water is limited due to the presence of hydrophobic substituents.

Synthesis Methods

The synthesis of N'-(4-chlorophenyl)methyl-N-(3,4-dimethoxyphenyl)ethanediamide has been extensively studied and optimized to achieve high yields and purity. One common synthetic route involves the condensation of 3,4-dimethoxybenzaldehyde with 4-chlorobenzylamine followed by reductive amination using ethylenediamine. This method typically employs mild reaction conditions and readily available starting materials.

Recent advancements in green chemistry have led to the development of more environmentally friendly synthetic methods for N'-(4-chlorophenyl)methyl-N-(3,4-dimethoxyphenyl)ethanediamide. For instance, microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields while minimizing waste generation. Additionally, the use of catalysts such as palladium on carbon (Pd/C) has been explored to enhance the efficiency of the reductive amination step.

Biological Activities and Therapeutic Potential

N'-(4-chlorophenyl)methyl-N-(3,4-dimethoxyphenyl)ethanediamide has demonstrated a range of biological activities that make it a promising candidate for drug development. One of its key activities is its ability to modulate enzymes involved in cellular signaling pathways. Studies have shown that it can inhibit the activity of specific kinases, such as protein kinase C (PKC), which are implicated in various diseases including cancer and inflammatory disorders.

In addition to its enzymatic inhibition properties, N'-(4-chlorophenyl)methyl-N-(3,4-dimethoxyphenyl)ethanediamide has been investigated for its anti-inflammatory effects. Preclinical studies have demonstrated that it can reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). These findings suggest that it may have potential applications in treating inflammatory conditions such as rheumatoid arthritis and Crohn's disease.

Clinical Trials and Future Directions

The therapeutic potential of N'-(4-chlorophenyl)methyl-N-(3,4-dimethoxyphenyl)ethanediamide has prompted several clinical trials to evaluate its safety and efficacy in human subjects. Early-phase clinical trials have shown promising results in terms of tolerability and pharmacokinetic profiles. However, further studies are needed to fully elucidate its therapeutic benefits and potential side effects.

Ongoing research is focused on optimizing the formulation and delivery methods for N'-(4-chlorophenyl)methyl-N-(3,4-dimethoxyphenyl)ethanediamide. Nanotechnology-based approaches are being explored to enhance its bioavailability and target delivery to specific tissues or organs. These advancements could significantly improve its therapeutic index and broaden its clinical applications.

Conclusion

In conclusion, N'-(4-chlorophenyl)methyl-N-(3,4-dimethoxyphenyl)ethanediamide (CAS No. 838867-21-3) is a versatile compound with a diverse range of biological activities. Its unique chemical structure and properties make it an attractive candidate for drug development in various therapeutic areas. Ongoing research continues to uncover new insights into its mechanisms of action and potential clinical applications. As more data becomes available from clinical trials, it is anticipated that this compound will play an increasingly important role in modern medicine.

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